Cas no 852227-92-0 (3-(1H-Pyrazol-1-yl)benzaldehyde)

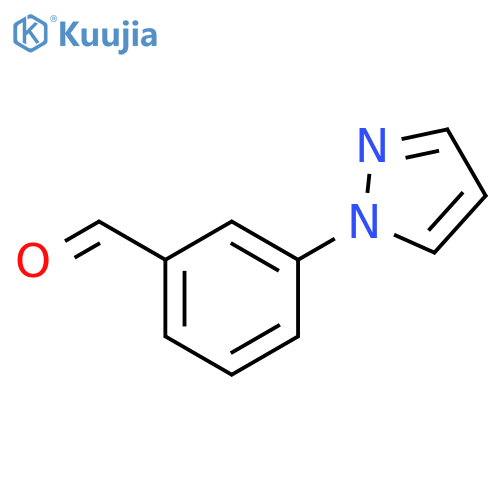

852227-92-0 structure

商品名:3-(1H-Pyrazol-1-yl)benzaldehyde

3-(1H-Pyrazol-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(1H-Pyrazol-1-yl)benzaldehyde

- 3-(1H-Pyrazol-1-yl)benzenecarbaldehyde

- 3-pyrazol-1-ylbenzaldehyde

- 3-PYRAZOL-1-YL-BENZALDEHYDE

- Benzaldehyde,3-(1H-pyrazol-1-yl)-

- 3-pyrazolylbenzaldehyde

- CHEMBRDG-BB 4004821

- 3-(1H-pyrazol-1-yl)benzaldehyde(SALTDATA: FREE)

- 3-(1-pyrazolyl)benzaldehyde

- Benzaldehyde, 3-(1H-pyrazol-1-yl)-

- DB-021564

- s10767

- SCHEMBL1663339

- AKOS003237286

- 3-(pyrazol-1-yl)benzaldehyde

- SY007344

- CJB22792

- Z1160906102

- 852227-92-0

- DTXSID70428297

- J-510430

- NA-0809

- DTXCID90379131

- MFCD06740321

- 3-(1H-pyrazol-1-yl)benzaldehyde, AldrichCPR

- NKFXXJOWQSOGOF-UHFFFAOYSA-N

- EN300-75584

-

- MDL: MFCD06740321

- インチ: 1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H

- InChIKey: NKFXXJOWQSOGOF-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=CC(N2C=CC=N2)=C1

計算された属性

- せいみつぶんしりょう: 172.06400

- どういたいしつりょう: 172.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.15

- ゆうかいてん: 38-39

- ふってん: 315.5°C at 760 mmHg

- フラッシュポイント: 144.6°C

- 屈折率: 1.604

- PSA: 34.89000

- LogP: 1.68480

- 酸性度係数(pKa): -0.20±0.12(Predicted)

3-(1H-Pyrazol-1-yl)benzaldehyde セキュリティ情報

3-(1H-Pyrazol-1-yl)benzaldehyde 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(1H-Pyrazol-1-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0516-1G |

3-(1H-pyrazol-1-yl)benzaldehyde |

852227-92-0 | 95% | 1g |

¥ 792.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D910544-5g |

3-(1-Pyrazolyl)benzaldehyde |

852227-92-0 | 95% | 5g |

$715 | 2024-07-20 | |

| Fluorochem | 031278-1g |

3-Pyrazol-1-yl-benzaldehyde |

852227-92-0 | 95% | 1g |

£58.00 | 2022-03-01 | |

| abcr | AB214198-5 g |

3-(1H-Pyrazol-1-yl)benzaldehyde, 95%; . |

852227-92-0 | 95% | 5 g |

€263.80 | 2023-07-20 | |

| abcr | AB214198-25 g |

3-(1H-Pyrazol-1-yl)benzaldehyde, 95%; . |

852227-92-0 | 95% | 25 g |

€792.00 | 2023-07-20 | |

| Alichem | A049005051-10g |

3-(1H-Pyrazol-1-yl)benzaldehyde |

852227-92-0 | 95% | 10g |

$339.90 | 2023-08-31 | |

| Enamine | EN300-75584-5.0g |

3-(1H-pyrazol-1-yl)benzaldehyde |

852227-92-0 | 95% | 5.0g |

$359.0 | 2024-05-23 | |

| Enamine | EN300-75584-0.5g |

3-(1H-pyrazol-1-yl)benzaldehyde |

852227-92-0 | 95% | 0.5g |

$78.0 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016271-1g |

3-(1H-Pyrazol-1-yl)benzenecarbaldehyde |

852227-92-0 | 1g |

957CNY | 2021-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016271-500mg |

3-(1H-Pyrazol-1-yl)benzenecarbaldehyde |

852227-92-0 | 500mg |

616CNY | 2021-05-07 |

3-(1H-Pyrazol-1-yl)benzaldehyde 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

852227-92-0 (3-(1H-Pyrazol-1-yl)benzaldehyde) 関連製品

- 99662-34-7(4-(1H-Pyrazol-1-yl)benzaldehyde)

- 1015845-89-2(2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:852227-92-0)3-(1H-Pyrazol-1-yl)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):315.0

atkchemica

(CAS:852227-92-0)3-(1H-Pyrazol-1-yl)benzaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ